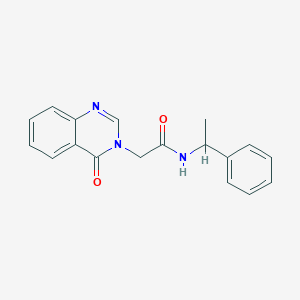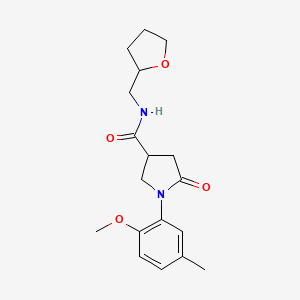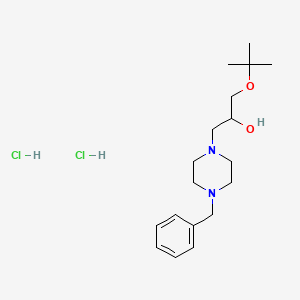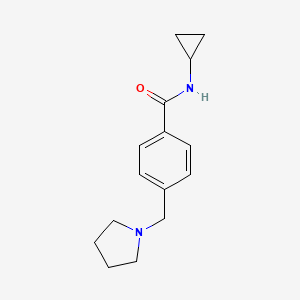![molecular formula C16H25N3O3S B4440537 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4440537.png)
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit Notch signaling pathway. Notch signaling plays an important role in many cellular processes, including cell differentiation, proliferation, and apoptosis. DAPT has been shown to have potential applications in various fields, including cancer research, stem cell research, and neurobiology.
Mécanisme D'action
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide functions as a gamma-secretase inhibitor, which blocks the cleavage of Notch receptors and prevents the release of intracellular domains. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the suppression of Notch-mediated cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and promotion of cell differentiation. In cancer cells, this compound has been shown to inhibit the growth of tumors and induce cell death. In stem cells, this compound has been used to promote the differentiation of cells into specific lineages. In neurobiology, this compound has been used to study the role of Notch signaling in the development of the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its specificity and potency in inhibiting the Notch signaling pathway. This compound has been shown to have minimal off-target effects, making it a reliable tool for studying the role of Notch signaling in various cellular processes. However, one limitation of using this compound is its potential cytotoxicity and non-specific effects at high concentrations. It is important to carefully titrate the concentration of this compound to avoid any unwanted effects.
Orientations Futures
There are many potential future directions for the use of 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of novel therapeutic strategies for cancer treatment using this compound. Another potential direction is the use of this compound in the study of neurodegenerative diseases, such as Alzheimer's disease, where Notch signaling has been implicated. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects and reduce any potential side effects. Overall, the use of this compound in scientific research has opened up many avenues for further exploration and discovery in various fields.
Applications De Recherche Scientifique
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-4-piperidinecarboxamide has been extensively used in scientific research to study the role of Notch signaling pathway in various cellular processes. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In stem cell research, this compound has been used to promote the differentiation of stem cells into specific cell types. In neurobiology, this compound has been used to study the role of Notch signaling in the development of the nervous system.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-6-4-5-7-15(13)12-17-16(20)14-8-10-19(11-9-14)23(21,22)18(2)3/h4-7,14H,8-12H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKHBBRXOBANGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)


![N,N,2-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440495.png)

![1-[(dimethylamino)sulfonyl]-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4440529.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440547.png)
